Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate

Basicity pKa Quinoline

Researchers requiring regiochemically precise quinoline building blocks often face unpredictable reactivity and purity issues with generic esters. This 2-CF₃-4-Cl-3-COOEt scaffold solves that with three orthogonal reactive sites (4-Cl for cross-coupling/SNAr, 3-COOEt for amidation, inert 2-CF₃) enabling sequential diversification without protecting groups. • 98% purity reduces by-product burden by ~33% vs. 97% methyl ester, cutting downstream purification costs. • pKa -3.01 keeps the quinoline nitrogen neutral at physiological pH, critical for CNS programs where protonation causes off-target effects. Bulk stock available for immediate dispatch.

Molecular Formula C13H9ClF3NO2
Molecular Weight 303.66 g/mol
CAS No. 1260877-33-5
Cat. No. B13083260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate
CAS1260877-33-5
Molecular FormulaC13H9ClF3NO2
Molecular Weight303.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1C(F)(F)F)Cl
InChIInChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-10(14)7-5-3-4-6-8(7)18-11(9)13(15,16)17/h3-6H,2H2,1H3
InChIKeyGBCUHQBQWMCMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1260877-33-5): Core Properties and Procurement-Relevant Profile


Ethyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate is a poly-substituted quinoline building block bearing chlorine at C4, a trifluoromethyl group at C2, and an ethyl ester at C3 . With a molecular weight of 303.66 g/mol, this heterocyclic intermediate is valued in medicinal chemistry and agrochemical synthesis for its unique regiochemical arrangement . The converging electron-withdrawing effects of the 2-CF₃ and 4-Cl substituents create a distinct electronic environment that qualitatively differentiates this scaffold from other quinoline-3-carboxylate variants.

1
Scaffold selection: Poly-substituted quinoline with 2-CF₃, 4-Cl, 3-COOEt triad for sequential diversification workflows.
2
Synthetic role: Advanced heterocyclic building block with three orthogonal reactive handles enabling SNAr, hydrolysis, and coupling without protecting-group manipulation.
3
Electronic differentiation: Reported low quinoline nitrogen basicity differentiates this scaffold from 2-methyl or 2-H analogs; supports selection where protonation state matters.

Why Generic Quinoline-3-carboxylate Substitution Fails: The Case for Ethyl 4-Chloro-2-(trifluoromethyl)quinoline-3-carboxylate


Quinoline-3-carboxylate derivatives cannot be interchanged generically because the position and nature of substituents dictate both reactivityand downstream biological performance [1]. The 2-CF₃ group profoundly lowers the quinoline nitrogen basicity (predicted pKa -3.01) relative to a 2-methyl analog (pKa 2.58), altering solubility, salt formation, and target binding . Similarly, relocating the CF₃ group from the 2- to the 8-position shifts LogP by ~0.1 units, affecting partition behavior . These quantifiable electronic and lipophilic differences invalidate the assumption of functional interchangeability among regioisomers or similar esters.

Target scaffold
2-CF₃ / 4-Cl / 3-COOEt quinoline
Predicted quinoline pKa ~ -3.0; LogP ~ 4.08; three orthogonal reactive sites. Predominantly unprotonated under physiological and mildly acidic conditions.
Generic substitute risk
2-methyl / 2-H / regioisomeric analogs
2-methyl analog retains higher basicity (pKa ~ 2.6); 8-CF₃ positional isomer shifts LogP; simpler 4-chloroquinoline-3-carboxylates lack electronic differentiation. May alter salt formation, partitioning, and reactivity sequence.

Quantitative Differentiation Evidence: Ethyl 4-Chloro-2-(trifluoromethyl)quinoline-3-carboxylate vs. Closest Analogs


Quinoline Nitrogen Basicity: pKa Shift vs. 2-Methyl Analog

The 2-trifluoromethyl group drastically lowers the basicity of the quinoline nitrogen compared to the 2-methyl analog. The target compound exhibits a predicted pKa of -3.01±0.50, contrasting with 2.58±0.50 for ethyl 4-chloro-2-methylquinoline-3-carboxylate . This ~5.6 log unit difference means the target compound remains predominantly unprotonated under physiological and mildly acidic conditions, directly influencing solubility, membrane permeability, and coordination chemistry.

Quinoline N basicity
Head-to-head
pKa −3.01 vs 2.58
ΔpKa ≈ −5.6
Reported basicity context: 2-CF₃ group yields predominantly unprotonated N-heterocycle under physiological conditions.
In silico prediction. Supports scaffold selection where protonation state influences solubility or coordination.
Basicity pKa Quinoline Trifluoromethyl Electronic effect

Lipophilicity Advantage: LogP Comparison with 8-Trifluoromethyl Positional Isomer

The 2-CF₃ regioisomer exhibits higher computed lipophilicity (LogP 4.08) than the 8-CF₃ counterpart (LogP 3.97) . Although both share the same molecular formula, the proximity of the CF₃ group to the N-heterocycle in the 2-position yields a measurably more lipophilic compound, which can favor membrane penetration while retaining hydrogen-bond acceptor capacity (TPSA 39.19) .

Lipophilicity: 2-CF₃ vs 8-CF₃
Cross-study
LogP 4.08 vs 3.97
ΔLogP +0.11
Reported lipophilicity ranking: 2-CF₃ regioisomer marginally more lipophilic than 8-CF₃ analog.
Predicted LogP from different sources. Supports regioisomer selection when fine-tuning partition behavior.
Lipophilicity LogP Regioisomer Drug design Partition coefficient

Physical Density and Molecular Weight Differentiation vs. 2-Methyl Analog

The trifluoromethyl group significantly increases both density and molecular weight relative to the 2-methyl analog. The target compound has a predicted density of 1.401±0.06 g/cm³ and MW 303.66, while the 2-methyl compound registers 1.252±0.06 g/cm³ and MW 249.69 . The density increment (Δ = +0.149 g/cm³, ~12% increase) reflects the mass and polarizability contributions of three C–F bonds.

Density & MW vs 2-methyl
Head-to-head
1.401 g/cm³
Δ +0.149 g/cm³
Reported density increase of ~12% relative to 2-methyl analog; MW increase of ~22% impacts equimolar scaling.
In silico prediction. Relevant for formulation behavior and procurement mass calculations.
Density Molecular weight Physical property Trifluoromethyl Halogen effect

Commercial Purity Specification vs. Methyl Ester Analog

The ethyl ester variant (target compound) is commercially listed with 98% purity , whereas the corresponding methyl ester (methyl 4-chloro-2-(trifluoromethyl)quinoline-3-carboxylate, CAS 1384264-57-6) is typically offered at 97% . While both exceed typical research-grade thresholds, the 1% purity advantage reduces by-product burden in subsequent reactions, especially important in multi-step syntheses where impurities propagate.

Commercial purity
Specification review
98% ethyl ester
vs 97% methyl ester
Reported 1% purity difference corresponds to approximately 33% less total impurity burden.
Vendor specifications. Supports procurement review for convergent syntheses where impurity propagation is critical.
Purity Quality control Procurement Ethyl ester Methyl ester

Synthetic Versatility Through Orthogonal Reactive Sites

The triad of substituents — nucleophilic aromatic substitution (SNAr)-competent 4-Cl, hydrolytically labile 3-COOEt, and metabolically stabilizing 2-CF₃ — provides three chemically orthogonal handles for sequential derivatization [1]. This pattern is absent in simpler analogs such as 4-chloroquinoline-3-carboxylates lacking the 2-CF₃ group, where the nitrogen basicity remains high (pKa ~2.6) and the electronic landscape is less differentiated. The specific 2-CF₃/4-Cl/3-COOEt arrangement enables a synthetic sequence of (i) SNAr at C4 with nucleophiles, (ii) ester hydrolysis to carboxylic acid, and (iii) subsequent amide coupling, all without protecting group manipulation of the CF₃ moiety [1].

Synthetic versatility
Class-level
Three orthogonal sites: 4-Cl SNAr · 3-COOEt hydrolysis · 2-CF₃ inert
Supports sequential diversification review: reported reactivity pattern enables staged functionalization without protecting-group manipulation.
Class-level inference based on established quinoline reactivity. Supports library synthesis workflow evaluation.
Sequential functionalization SNAr Ester hydrolysis Quinoline scaffold Building block

Optimal Application Scenarios for Ethyl 4-Chloro-2-(trifluoromethyl)quinoline-3-carboxylate


Kinase Inhibitor and GPCR Ligand Lead Optimization Requiring Low-Basicity Scaffolds

In kinase or GPCR programs where a protonatable quinoline nitrogen may cause off-target interactions or poor brain penetration, the pKa of -3.01 ensures the N-heterocycle remains neutral under physiological pH . The 2-CF₃ group's electron-withdrawing nature further mimics the metabolic stability of trifluoromethyl-containing approved drugs. Researchers developing CNS-penetrant quinolines should prefer this scaffold over the 2-methyl analog (pKa 2.58), which is predominantly protonated intracellularly.

Multi-Component Reaction (MCR) and DNA-Encoded Library (DEL) Synthesis Using Orthogonal Handles

The three orthogonal reactive sites permit sequential diversification in DEL builds or one-pot multicomponent reactions . The 4-Cl undergoes palladium-catalyzed cross-coupling or SNAr with amines/thiols, the 3-COOEt is hydrolyzed to the acid for amide bond formation, and the 2-CF₃ remains inert throughout. This eliminates the need for transient protecting groups and reduces synthesis cycle time.

Agrochemical Intermediate Development Requiring High Lipophilicity and Halogen Retention

The elevated LogP (4.08) and the presence of both chlorine and trifluoromethyl substituents make this scaffold ideal for developing crop protection agents where cuticle penetration and soil mobility are design parameters . The 12% higher density relative to the 2-methyl analog may also translate into favorable formulation density for solid dosage agrochemical forms.

Precision Synthesis Where Impurity Propagation is Critical

When this building block is used in the final steps of a convergent synthesis (e.g., API intermediate), the 98% commercial purity specification reduces the impurity burden by ~33% relative to the 97%-grade methyl ester . This lowers the risk of difficult-to-remove by-products in the final API, potentially reducing purification costs at scale.

Application
Selection Property
Validation Focus
Kinase / GPCR lead optimization requiring low-basicity scaffolds
Quinoline nitrogen basicity context
Reported pKa-driven protonation-state review; CNS-penetrant candidate evaluation
DNA-encoded library (DEL) and multi-component synthesis
Orthogonal reactive-site architecture
Sequential diversification without protecting-group manipulation; step-count reduction review
Agrochemical intermediate development
Lipophilicity and halogen retention profile
LogP-driven cuticle-penetration and soil-mobility assessment; density-influenced formulation review
Late-stage convergent synthesis with impurity sensitivity
Commercial purity specification
Impurity-burden comparison; purification-cost review for scale-up workflows
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